2-Methyl-4-(methylthio)pyrimidine
Overview
Description
2-Methyl-4-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H8N2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
2-Methyl-4-(methylthio)pyrimidine has a wide range of applications in scientific research:
Safety and Hazards
The safety data sheet for 4-Methyl-2-(methylthio)pyrimidine indicates that it causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 2-Methyl-4-methylthiopyrimidine are not mentioned in the search results, there are several ongoing research directions in the field of pyrimidines. For instance, there is a focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Another area of interest is the development of peptide-drug conjugates for targeted cancer therapy .
Relevant Papers
Several papers discuss the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . Another paper reviews the anticancer activity of pyrimidines and emphasizes the structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents . A third paper discusses the preparation of new 2-aminopyrimidine derivatives .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of pharmacological applications, suggesting that they interact with multiple targets .
Mode of Action
It’s known that the methylthio group (ch3s-) in the compound can undergo nucleophilic substitution reactions at the 2-position . Nucleophiles such as hydroxide ions (OH-) or primary amines can displace the methylthio group . The nitrogen atoms in the pyrimidine ring can act as nucleophiles and participate in acylation reactions .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The study of similar pyrimidine derivatives has led to molecules with improved druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound should be stored in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(methylthio)pyrimidine typically involves the methylation of 2-thiouracil. One common method includes the use of sodium hydroxide as a catalyst and methyl iodide as the methylating agent. The reaction is carried out under reflux conditions for 24 hours, yielding the desired product with an 82% yield .
Industrial Production Methods: An alternative industrial method involves the use of S-methyl isothiourea sulfate and diethyl ethoxymethylene malonate as starting materials. This method is advantageous due to its cost-effectiveness, ease of obtaining raw materials, and low environmental impact. The process includes a decarboxylation step using pyridine as an alkaline catalyst, resulting in high yields and simplified post-treatment .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions, leading to the formation of 2,4-bis(methylthio)pyrimidine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Methylation: Methyl iodide and sodium hydroxide under reflux conditions.
Decarboxylation: Pyridine as an alkaline catalyst.
Major Products:
2,4-Bis(methylthio)pyrimidine: Formed via nucleophilic substitution reactions.
Comparison with Similar Compounds
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of kinase inhibitors and other medicinal compounds.
2,4-Disubstituted Pyrimidines: A class of compounds with diverse pharmacological activities.
Uniqueness: 2-Methyl-4-(methylthio)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methylthio group at the 4-position allows for specific interactions with biological targets, making it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
2-methyl-4-methylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMFJGXGZDKEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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